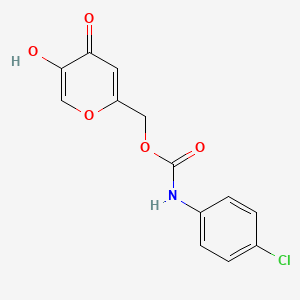

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate” is a chemical compound with the CAS Number: 865659-22-9 . It has a molecular weight of 295.68 . The IUPAC name for this compound is (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl (4-chlorophenyl)carbamate . The InChI code for this compound is 1S/C13H10ClNO5/c14-8-1-3-9 (4-2-8)15-13 (18)20-6-10-5-11 (16)12 (17)7-19-10/h1-5,7,17H,6H2, (H,15,18) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H10ClNO5/c14-8-1-3-9 (4-2-8)15-13 (18)20-6-10-5-11 (16)12 (17)7-19-10/h1-5,7,17H,6H2, (H,15,18) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.68 . It is stored at a temperature of 28 C .

科学的研究の応用

Aldose Reductase Inhibition

(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: (referred to as compound 7l) demonstrates potent inhibitory activity against aldose reductase (ALR2), a rate-limiting enzyme in the polyol pathway. ALR2 inhibition is crucial for mitigating diabetic complications. Key points include:

- Antioxidant Activity : Compound 7l exhibits strong antioxidative action, scavenging DPPH radicals and suppressing lipid peroxidation .

Antitumor Properties

This compound shows promise in antitumor research:

- Broad-Spectrum Antitumor Activity : It significantly inhibits various tumor types, including gynecological, prostate, digestive system, and hematological tumors, without affecting normal hematopoietic or immune systems .

Antibacterial and Antifungal Effects

The compound’s derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Building Block for Intramolecular Olefin-α-Pyrone Cycloaddition

This compound serves as a building block for constructing the colchicine ring skeleton via an intramolecular olefin-α-pyrone cycloaddition .

Conclusion

“(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate” holds promise in diverse fields, from diabetes research to antitumor studies and antimicrobial applications. Its multifunctional properties make it an intriguing compound for further investigation. 🌟

Safety and Hazards

特性

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO5/c14-8-1-3-9(4-2-8)15-13(18)20-6-10-5-11(16)12(17)7-19-10/h1-5,7,17H,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPQXZVFGRQTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC2=CC(=O)C(=CO2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)